
2-Fluoroquinoxaline
概述
描述
2-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5FN2 It is a derivative of quinoxaline, where one of the hydrogen atoms in the quinoxaline ring is replaced by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinoxaline typically involves the reaction of o-phenylenediamine with a fluorinated 1,2-dicarbonyl compound. One common method includes the condensation of o-phenylenediamine with 2-fluoro-1,2-diketone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
化学反应分析
Types of Reactions: 2-Fluoroquinoxaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring .
科学研究应用
2-Fluoroquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Industry: It is utilized in the production of materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes
作用机制
The mechanism of action of 2-Fluoroquinoxaline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its biological activity .
相似化合物的比较
Quinoxaline: The parent compound without the fluorine substitution.
2-Chloroquinoxaline: A similar compound where the fluorine atom is replaced by chlorine.
2-Bromoquinoxaline: Another analog with a bromine atom instead of fluorine.
Uniqueness: 2-Fluoroquinoxaline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold for drug development and other applications .
属性
IUPAC Name |
2-fluoroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDWNBCELWNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449111 | |
| Record name | 2-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2712-12-1 | |
| Record name | 2-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3H-Pyrrolo[1,2-a]indol-3-one, 1,2-dihydro-](/img/structure/B3350291.png)
![7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3350298.png)

![[1,3]Dioxolo[4,5-g]quinoline](/img/structure/B3350320.png)
![2H-Cyclopenta[d]pyridazine](/img/structure/B3350328.png)
![2H-Pyrrolo[3,4-C]pyridine](/img/structure/B3350334.png)
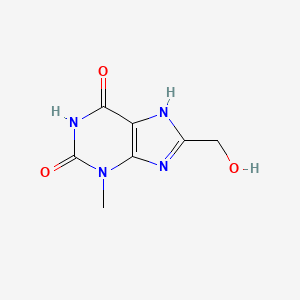
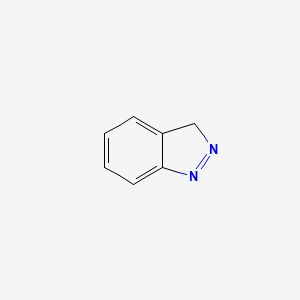
![3H-Pyrrolo[2,3-B]pyridine](/img/structure/B3350365.png)
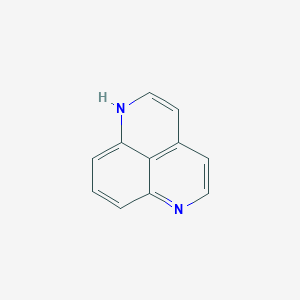

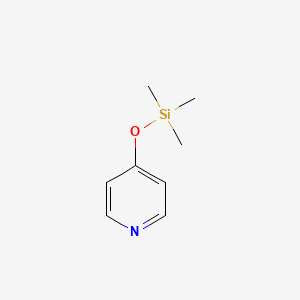
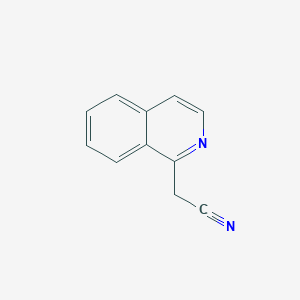
![1-methyl-3-[(Z)-2-nitroethenyl]indole](/img/structure/B3350386.png)
